molecular formula C12H16N2O4 B1372531 1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid CAS No. 1017669-57-6

1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid

Cat. No. B1372531
CAS RN: 1017669-57-6
M. Wt: 252.27 g/mol
InChI Key: FVBILPVBFANLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C12H16N2O4 . It is a compound that has been studied for its potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The InChI key for this compound is FVBILPVBFANLKU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.27 . It is a powder at room temperature . More specific physical and chemical properties may be found in specialized chemical literature or databases.

Scientific Research Applications

Drug Development

This compound exhibits potential as a building block in pharmaceuticals due to its piperidine moiety, which is a common element in medicinal chemistry. Piperidine derivatives are present in many classes of drugs, including analgesics, antipsychotics, and antihistamines . The furan ring can also contribute to the bioactivity, making it a valuable scaffold for drug discovery.

Safety and Hazards

The compound has been associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(furan-2-ylmethylcarbamoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c15-11(16)9-3-5-14(6-4-9)12(17)13-8-10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBILPVBFANLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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